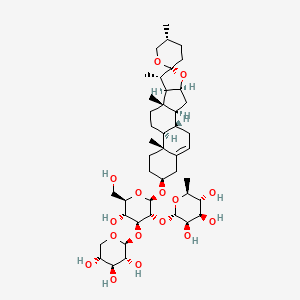
蛇根草皂苷D
描述
- OP-D 因其潜在的健康益处和多方面的药理活性而受到广泛关注。
蛇根草苷 D: 是一种从 的块茎中分离得到的 C27 类固醇糖苷。这种草本植物在中药中传统上被使用,在东亚也很受欢迎作为观赏植物。
科学研究应用
抗炎: OP-D 已经证明具有有效的抗炎作用,使其在治疗炎症性疾病方面具有相关性。
心血管保护: OP-D 显示出心脏保护作用,可能有利于心脏健康。
骨骼保护: OP-D 可能在骨骼健康和骨保护中发挥作用。
免疫调节: OP-D 调节免疫反应。
抗非酒精性脂肪肝病: 非酒精性脂肪肝病 (NAFLD) 可能受 OP-D 的影响.
作用机制
生化分析
Biochemical Properties
OP-D is identified as a white crystalline powder with a molecular formula of C44H70O16, and a molecular weight of 855.07 . It is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO), and features eight OH groups and six CH3 groups .
Cellular Effects
OP-D has been found to possess numerous pharmacological activities, including bone protection, cardiovascular protection, immune regulation, anti-cancer, anti-atherosclerosis, anti-inflammatory, and anti-NAFLD . It has been shown to inhibit cell proliferation, promote cytotoxicity, induce apoptosis, and increase caspase‑3/9 activity in human laryngocarcinoma cells .
Molecular Mechanism
OP-D exhibits substantial suppressive activity on STAT3 signaling. This effect is mediated via oxidative stress phenomena caused by disturbance in GSH/GSSG ratio. In addition, OP-D induces apoptosis, activates caspase-mediated apoptotic cascade, and decreases expression of various oncogenic genes .
Dosage Effects in Animal Models
In animal models, OP-D has demonstrated cardioprotective effects on myocardial ischemia-reperfusion (MI/R) injury . It also significantly reduced NSCLC tumor growth in preclinical mouse models
Metabolic Pathways
OP-D has been found to reduce atherosclerosis by blocking mTOR phosphorylation and targeting lipid metabolism pathways regulated by SREBP1 and SCD1 . It also plays a role in glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism .
Transport and Distribution
OP-D has been found to improve metabolic stability by lowering intrinsic clearance and dramatically inhibiting the transport of cryptotanshinone through a reduced efflux rate
Subcellular Localization
OP-D has been found to inhibit the translocation of NF‑κBp65 from the cytoplasm to the nucleus in mouse lung epithelial cells . The molecular docking simulations showed that OP-D had a high affinity with the REL-homology domain of NF‑κB-p65 that affected its translocation to the nucleus .
准备方法
合成路线: OP-D 可以通过从 的块茎中提取获得。 OP-D 的合成路线还没有得到广泛的文献报道。
工业生产: 目前,关于 OP-D 的大规模工业生产方法的信息有限。大多数研究集中在从天然来源分离它。
化学反应分析
反应性: OP-D 经历各种反应,包括氧化、还原和取代。 具体的条件和试剂还没有得到广泛的研究。
主要产物: 这些反应过程中形成的主要产物是 OP-D 的衍生物,它们可能表现出不同的生物活性。
相似化合物的比较
独特特征: OP-D 的独特之处在于其特定的结构和多种作用。
类似化合物: 的其他化合物,如蛇根草素-B (OP-B) 和百合苷-B (LP-B),在某些方面具有相似性,但在糖基化模式和生物活性方面有所不同。
!OP-D 在各种组织中的主要作用
属性
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-36(52)34(50)31(47)21(3)55-40)37(33(49)29(16-45)57-41)58-39-35(51)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27-,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39+,40+,41-,42+,43+,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYACEDUQHWXQZ-QOYNBSPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316978 | |
| Record name | Ophiopogonin D' | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65604-80-0 | |
| Record name | Ophiopogonin D' | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65604-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ophiopogonin D' | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of Ophiopogonin D'?
A1: Ophiopogonin D' has the molecular formula C45H74O12 and a molecular weight of 807.04 g/mol. []
Q2: Are there any spectroscopic data available for Ophiopogonin D'?
A2: Yes, studies have used 2D NMR techniques, including COSY, HMQC, and HMBC, to assign carbon and proton signals, characterizing its structure. []
Q3: How does Ophiopogonin D' exert its anti-tumor effects?
A3: Research indicates that Ophiopogonin D' induces necroptosis in androgen-dependent prostate cancer cells. This process is mediated by the activation of receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and mixed lineage kinase domain-like protein (MLKL). [, ]
Q4: Does Ophiopogonin D' interact with other signaling pathways?
A4: Yes, in addition to necroptosis, Ophiopogonin D' has been shown to regulate the expression levels of Fas ligand, androgen receptor, and prostate-specific antigen in a RIPK1-dependent manner. [] Studies also suggest involvement in the IL6/STAT3 pathway, contributing to its anti-inflammatory effects in acute pancreatitis models. [, ]
Q5: Does Ophiopogonin D' offer any cardiovascular benefits?
A5: Research suggests Ophiopogonin D' can increase SERCA2a interaction with phospholamban by promoting CYP2J3 upregulation, potentially contributing to improved calcium handling in cardiomyocytes. [] It also shows protective effects against doxorubicin-induced autophagic cardiomyocyte injury by reducing mitochondrial damage and ROS generation. []
Q6: Are there any studies exploring the impact of Ophiopogonin D' on gut microbiota?
A6: Yes, in high-fat diet-induced metabolic syndrome mouse models, Ophiopogonin D' administration led to changes in gut microbiota composition, specifically a decrease in the Firmicutes-to-Bacteroidetes ratio, suggesting a potential role in modulating gut dysbiosis. [] Further studies in ApoE knockout mice indicated its ability to alter gut microbiota composition and fecal metabolites, contributing to its atheroprotective effects. []
Q7: How is Ophiopogonin D' metabolized in the body?
A7: While detailed pharmacokinetic data is limited in the provided research, a study utilizing LC-MS/MS successfully quantified Ophiopogonin D' in rat serum following the administration of Shengmai injection, suggesting its absorption into systemic circulation. []
Q8: What analytical methods are used to quantify Ophiopogonin D'?
A8: High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) is a common method for quantifying Ophiopogonin D' in various matrices, including plant extracts and pharmaceutical preparations. [, , , , , ] Additionally, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed for simultaneous quantification of Ophiopogonin D' and other constituents in complex mixtures. [, ]
Q9: Are there any specific challenges associated with the analysis of Ophiopogonin D'?
A9: Analysis of saponins like Ophiopogonin D' can be challenging due to their complex structures and diverse polarities. Studies have used techniques like high-performance thin-layer chromatography (HPTLC) in conjunction with 1H NMR to overcome these challenges and improve the identification and quantification of Ophiopogonin D' in plant materials. []
Q10: Is there any information available on the safety and toxicology of Ophiopogonin D'?
A10: While the provided research focuses on its therapeutic potential, a study highlighted potential hemolytic effects of Ophiopogonin D' in vivo using global metabolomic and lipidomic analysis. [] This underscores the need for further investigation into its safety profile and potential toxicity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate](/img/structure/B2366699.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-4-morpholinobenzamide](/img/structure/B2366700.png)
![5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2366702.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2366705.png)

![N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide](/img/structure/B2366707.png)
![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide](/img/structure/B2366708.png)
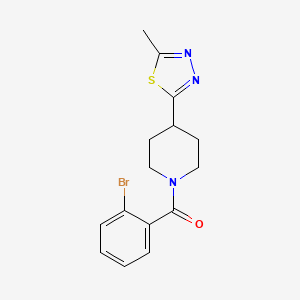
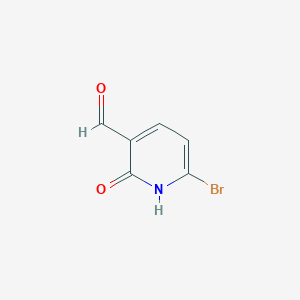
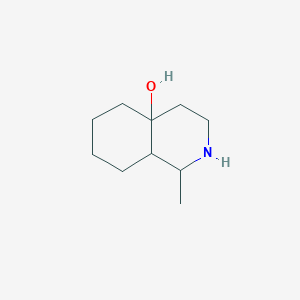

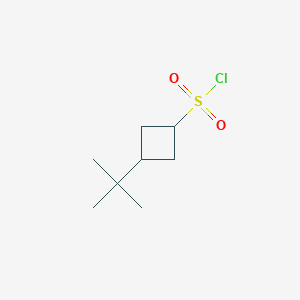
![[5-(4-chlorophenyl)-7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2366719.png)
![N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2366721.png)
